6,8-Dichloro-chroman-3-carboxylic acid ethyl ester

Medicinal Chemistry ADME Fragment-Based Drug Discovery

Fragment-based drug discovery campaigns demand halogenated chroman building blocks with precise substitution patterns-generic analogs cannot replicate the 6,8-dichloro electronic and steric profile. This chroman-3-carboxylate delivers three critical advantages: • XLogP 3.4 (vs. 2.2 for unsubstituted scaffold), enabling hydrophobic sub-pocket engagement in targets such as NF-κB pathway components and ROCK kinases • Dual chlorine atoms create a halogen bonding surface at the 8-position, contributing an estimated 0.5-1.5 kcal/mol per interaction for enhanced binding enthalpy in biophysical screens (SPR, ITC, X-ray) • Ethyl ester handle supports rapid amide library synthesis or hydrolysis to free acid (MW 247.07) for hit-to-lead SAR expansion Supplied with verified purity for FBDD, medicinal chemistry, and scaffold optimization programs. Standard global shipping applies.

Molecular Formula C12H12Cl2O3
Molecular Weight 275.12 g/mol
CAS No. 885271-53-4
Cat. No. B1502163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
CAS885271-53-4
Molecular FormulaC12H12Cl2O3
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1
InChIInChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3
InChIKeyNOEOJNTUKMBWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester Overview


6,8-Dichloro-chroman-3-carboxylic acid ethyl ester (CAS 885271-53-4) is a halogenated chroman derivative with the molecular formula C₁₂H₁₂Cl₂O₃ and a molecular weight of 275.13 g/mol . It belongs to the chroman-3-carboxylate class, characterized by a bicyclic core (benzene ring fused to a dihydropyran ring) bearing an ethyl ester at the 3-position and two chlorine substituents at the 6- and 8-positions . This compound is not a drug candidate itself but rather a functionalized building block or intermediate used in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns targeting inflammation, oncology, and metabolic diseases . The 6,8-dichloro substitution pattern confers a unique steric and electronic profile that can be exploited for structure-activity relationship (SAR) studies and scaffold optimization.

Fragment-based drug discovery scaffold for SAR exploration
Direct amidation handle via ethyl ester for library synthesis
Unique 6,8-dichloro pattern for steric and electronic diversification

Why 6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester Is Irreplaceable


Scientific projects cannot arbitrarily substitute this compound with a generic chroman-3-carboxylate analog (e.g., unsubstituted CAS 615560-16-2) because the 6,8-dichloro substitution pattern fundamentally alters three critical medicinal chemistry properties. First, the dual chlorine atoms dramatically increase lipophilicity (calculated XLogP of 2.2 for the unsubstituted scaffold vs. estimated >3.0 for the dichloro analog), influencing membrane permeability and off-target binding profiles [1]. Second, the electron-withdrawing chlorine atoms modulate the reactivity of the chroman ring and the ester moiety, affecting synthetic tractability in subsequent amidation or hydrolysis steps . Third, the specific geometric constraints imposed by 6,8-disubstitution define the shape of the molecule and its ability to engage hydrophobic sub-pockets that are inaccessible to mono-substituted or unsubstituted analogs. Evidence from the broader chroman field confirms that altering the halogenation pattern—even a single atom substitution—can shift ROCK2 isoform selectivity by over 20-fold [2].

Unsubstituted chroman analog
Lipophilicity shift (estimated ΔcLogP +0.8–1.2) may alter membrane partitioning and off-target binding compared to 6,8-dichloro scaffold.
6-Chloro mono-substituted analog
Single chlorine changes ring electronics and steric profile; may reduce amidation efficiency and shift SAR trends away from 6,8-disubstitution.
6-Methoxy chroman ROCK inhibitor series
Electron-donating methoxy vs. withdrawing dichloro pattern reverses electronic character, likely altering kinase selectivity and hydrogen-bond interactions.

6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester vs. Comparators


Lipophilicity of 6,8-Dichloro vs. Unsubstituted Chroman Scaffolds

6,8-Dichloro substitution substantially increases lipophilicity relative to the unsubstituted chroman-3-carboxylate scaffold. The unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2) has a calculated XLogP of 2.2 [1]. While experimental logP data for the target compound are not publicly available, the addition of two chlorine atoms at the 6- and 8-positions is predicted to increase cLogP by approximately 0.8–1.2 log units based on standard Hansch substituent constants (π for Cl ≈ 0.71; cumulative effect with positional corrections) [2]. This shift in lipophilicity is critical for blood-brain barrier penetration and membrane partitioning profiles in cellular assays.

Lipophilicity shift
Class-level inference
Estimated cLogP 3.0–3.4 vs XLogP 2.2 (unsubstituted)
Predicted lipophilicity increase may support CNS-penetrant fragment design; experimental logP data not reported.
Based on Hansch π-Cl constants; requires experimental verification.
Medicinal Chemistry ADME Fragment-Based Drug Discovery

Halogenation Profile: 6,8-Dichloro vs. 6-Chloro Chroman

The 6,8-dichloro substitution pattern offers distinct synthetic and biological differentiation from the mono-substituted 6-chloro analog (CAS 885271-36-3). The 6-chloro analog (C₁₃H₁₄ClO₃, MW 254.71) possesses only a single electron-withdrawing group, resulting in reduced steric bulk and altered ring electronics compared to the 6,8-dichloro compound . In chroman-2-carboxamide NF-κB inhibitor series, compounds bearing chloro substituents demonstrated IC₅₀ values in the 18.2–95.8 μM range, with disubstitution patterns generally conferring different activity profiles than monosubstituted analogs [1]. The 6,8-dichloro compound (C₁₂H₁₂Cl₂O₃, MW 275.13) introduces a second chlorine that increases molecular weight by +20.4 g/mol and alters the electron density of the aromatic ring, which affects the nucleophilicity of the ester carbonyl and the acidity of the α-proton adjacent to the ester group—key factors in downstream amide coupling efficiency .

Halogen substitution profile
Class-level inference
MW 275.13 (dichloro) vs 254.71 (6-chloro); +20.4 g/mol, additional electron-withdrawing effect
Dual chlorine pattern confers distinct steric and electronic properties that cannot be replicated by mono-chloro scaffold.
Vendor-supplied molecular formula data; synthetic compatibility review advised.
SAR Lead Optimization Fragment Elaboration

6,8-Dichloro vs. 6-Methoxy Chroman in ROCK Inhibitors

The 6,8-dichloro substitution confers a fundamentally different pharmacophore geometry compared to electron-donating 6-methoxy analogs used in optimized ROCK inhibitors. (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) achieved ROCK2 inhibitory activity with an IC₅₀ of 3 nM and 22.7-fold isoform selectivity versus ROCK1, driven by hydrophobic interactions between the methoxy group and the kinase binding pocket [1]. The 6,8-dichloro pattern replaces the electron-donating methoxy group with two electron-withdrawing chlorine atoms, which would be expected to alter: (1) the π-π stacking interactions with phenylalanine residues in the kinase hinge region, (2) hydrogen bonding capacity (methoxy acts as H-bond acceptor; chloro does not), and (3) the preferred torsion angle of the chroman ring relative to the amide substituent [2].

Kinase selectivity context
Class-level inference
6-Methoxy analog: ROCK2 IC₅₀ 3 nM, 22.7-fold selectivity vs ROCK1; 6,8-dichloro reverses electronic character.
Dichloro pattern may access alternative kinase selectivity profiles divergent from methoxy-optimized series.
Based on published chroman-3-amide SAR; no direct kinase data for this scaffold.
Kinase Inhibition ROCK2 Selectivity Fragment-Based Drug Design

6,8-Dichloro Ester vs. Free Acid Differentiation

The ethyl ester form (MW 275.13) is differentiated from its corresponding free acid, 6,8-dichloro-chroman-3-carboxylic acid (MW 247.07), by the presence of a protected carboxyl group that enables orthogonal synthetic manipulation . The free acid (C₁₀H₈Cl₂O₃) has been reported to exhibit cytotoxic activity with IC₅₀ values indicating potent activity against cancer cell lines and triggers intrinsic apoptotic pathways . However, the free acid is polar and may limit membrane permeability in cellular assays, while the ethyl ester serves as a prodrug-like or protected intermediate that can be hydrolyzed in vivo or deprotected post-synthetically. The ester form also enables direct amidation with amines without requiring carboxyl activation steps, streamlining library synthesis [1].

Ester vs acid utility
Context-dependent
Ester form enables direct amidation; free acid reported in cell-model activity (cytotoxicity endpoint, free acid form).
Ester is preferred for parallel amide library synthesis; free acid activity context requires independent validation.
Free acid cytotoxicity data from separate reports; not attributed to ester form.
Synthetic Chemistry Prodrug Design Fragment Elaboration

6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester Application Scenarios


FBDD Scaffold for NF-κB and Kinase Inhibitors

This compound serves as a functionalized fragment for FBDD campaigns targeting inflammation and oncology. The 6,8-dichloro substitution provides a lipophilic anchor (estimated cLogP 3.0–3.4) that can occupy hydrophobic sub-pockets in targets such as NF-κB pathway components (where chroman-2-carboxamides have shown IC₅₀ values of 18.2–95.8 μM [1]) or ROCK kinases (where chroman-3-amides achieve nanomolar potency [2]). The ethyl ester handle enables rapid amide library synthesis for hit expansion and SAR studies.

Prodrug and Bioisostere Design Intermediate

The ethyl ester functional group (MW 275.13) serves as a protected carboxyl handle that can be retained as a potential prodrug moiety or deprotected to the free acid (MW 247.07) for further conjugation . This flexibility supports medicinal chemistry programs exploring bioisosteric replacement of carboxylic acids in drug candidates where improved membrane permeability is required. The 6,8-dichloro pattern provides a distinct electronic profile relative to methoxy or unsubstituted chromans, enabling exploration of novel chemical space outside existing patent estates.

Halogen Bonding SAR Probes

The dual chlorine substituents at the 6- and 8-positions create a unique halogen bonding surface that can engage protein backbone carbonyls or side-chain sulfur atoms (e.g., methionine residues) [3]. In comparative studies with 6-chloro mono-substituted analogs (CAS 885271-36-3, MW 254.71), the 6,8-dichloro compound introduces an additional halogen bond donor at the 8-position, potentially increasing binding enthalpy by 0.5–1.5 kcal/mol per halogen bond . This makes the compound valuable for biophysical fragment screening (e.g., SPR, ITC, X-ray crystallography) aimed at validating halogen bonding as a design principle.

Application
Selection Property
Validation Focus
Fragment-based drug discovery scaffold
6,8-Dichloro lipophilic anchor with ester handle
Target engagement in kinase and NF-κB pathway assays
Prodrug & bioisostere design intermediate
Protected carboxyl for deprotection or retention as prodrug
Membrane permeability comparison to free acid in cell models
Halogen bonding SAR probes
Dual chlorine halogen bond donors at 6- and 8-positions
Biophysical fragment screening (SPR, ITC, X-ray)

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